molecular formula C23H17N3O4S2 B2500880 (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-60-6

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2500880
CAS RN: 887204-60-6
M. Wt: 463.53
InChI Key: WWBXZYVOZHKDNT-BZZOAKBMSA-N
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Description

“(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is related to a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been examined for their structure using FTIR, 1H, 13C-NMR, and HRMS techniques .


Synthesis Analysis

The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is part of a class of reactions known as “click reactions”, which are characterized by their efficiency and versatility .


Molecular Structure Analysis

The molecular structure of these compounds has been examined using various techniques including FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the use of a copper (I) catalyst and the reaction of azides and terminal alkynes . This reaction is known as a click reaction and is commonly used in the synthesis of 1,4-disubstituted 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been examined using various techniques. For example, the appearance of the compound is described as a white solid . The melting point is reported to be between 152–156 °C .

Scientific Research Applications

Antimicrobial Applications

  • Benzamide derivatives, including those similar to the specified compound, have shown significant in vitro antimicrobial activity. This includes both antibacterial and antifungal properties. One such compound, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, exhibited notable antibacterial and antifungal activity, indicating the potential of these compounds in developing new antimicrobial agents (B. Priya et al., 2006).

Anticancer Applications

  • Several thiazolyl benzamide derivatives have been synthesized and tested for cytotoxic activity against human breast cancer cell lines, demonstrating significant potential as chemotherapeutic agents. This includes compounds with structural similarities to the specified chemical (V. Govindaraj et al., 2021).
  • Other related compounds have shown promising results as anticancer agents, with specific focus on their proapoptotic activity in melanoma cell lines (Ö. Yılmaz et al., 2015).

Anti-Inflammatory Applications

  • Some thiazole and oxazole substituted benzothiazole derivatives, structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results compared to reference drugs in tests conducted on albino rats (G. Kumar & N. Singh, 2020).

Future Directions

The future directions for these compounds could involve further exploration of their biological activities. For example, triazole derivatives have been found to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . Therefore, these compounds could potentially be developed into new drugs for various therapeutic applications.

properties

IUPAC Name

4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBXZYVOZHKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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